4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole
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Overview
Description
It has a molecular formula of C10H7ClFN3O3 and a molecular weight of 271.63 g/mol. This compound is characterized by the presence of a pyrazole ring substituted with chloro and nitro groups, and a fluorobenzene moiety connected via a methoxy linker.
Preparation Methods
The synthesis of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole typically involves the reaction of 4-chloro-3-nitropyrazole with 2-fluorophenol in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents.
Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects . The chloro and fluorobenzene moieties may also contribute to its activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
4-Chloro-1-((2-fluorophenoxy)methyl)-3-nitro-1H-pyrazole can be compared with similar compounds such as:
- 4-Chloro-1-[(2-fluorophenoxy)methyl]-3-nitro-1H-pyrazole
- 4-Chloro-3-nitrobenzyl alcohol
These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity. The presence of the methoxy linker and the combination of chloro, nitro, and fluorobenzene groups make this compound unique in its properties and applications.
Properties
IUPAC Name |
4-chloro-1-[(2-fluorophenoxy)methyl]-3-nitropyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O3/c11-7-5-14(13-10(7)15(16)17)6-18-9-4-2-1-3-8(9)12/h1-5H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTCYCLJAUHREA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCN2C=C(C(=N2)[N+](=O)[O-])Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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